Cas no 1993054-17-3 (3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride)
3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-([(4-Methoxyphenyl)sulfonyl]methyl)piperidine hydrochloride
- 3-{[(4-methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
- 3-{[(4-methoxyphenyl)sulfonyl]methyl}piperidine HCl
- 3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride
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- MDL: MFCD27756584
- Inchi: 1S/C13H19NO3S.ClH/c1-17-12-4-6-13(7-5-12)18(15,16)10-11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-10H2,1H3;1H
- InChI Key: ZEELPPPHGMWIRT-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC(=CC=1)OC)(CC1CNCCC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 342
- Topological Polar Surface Area: 63.8
3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M133520-250mg |
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride |
1993054-17-3 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M133520-500mg |
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride |
1993054-17-3 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | M133520-1000mg |
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride |
1993054-17-3 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB416074-500 mg |
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride |
1993054-17-3 | 500MG |
€254.60 | 2023-02-19 | ||
| abcr | AB416074-1 g |
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride |
1993054-17-3 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB416074-5 g |
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride |
1993054-17-3 | 5 g |
€907.00 | 2023-07-19 | ||
| abcr | AB416074-500mg |
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride; . |
1993054-17-3 | 500mg |
€269.00 | 2025-04-20 | ||
| abcr | AB416074-1g |
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride; . |
1993054-17-3 | 1g |
€317.00 | 2025-04-20 | ||
| abcr | AB416074-5g |
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride; . |
1993054-17-3 | 5g |
€877.00 | 2025-04-20 | ||
| Ambeed | A766440-1g |
3-([(4-MEthoxyphenyl)sulfonyl]methyl)piperidine hydrochloride |
1993054-17-3 | 95% | 1g |
$267.0 | 2024-07-28 |
3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride Suppliers
3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride
Recent Advances in the Study of 3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride (CAS: 1993054-17-3)
3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride (CAS: 1993054-17-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This piperidine derivative, characterized by its 4-methoxyphenyl sulfonylmethyl substituent, has shown promising pharmacological properties that warrant further investigation. The current research landscape surrounding this compound primarily focuses on its potential as a modulator of specific biological targets, with several studies exploring its synthesis, structure-activity relationships, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) reported an optimized synthetic route for 3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride with improved yield (78%) and purity (>99%). The researchers employed a novel sulfonylation strategy using 4-methoxybenzenesulfonyl chloride under mild conditions, followed by selective N-alkylation of the piperidine ring. This synthetic advancement has facilitated more efficient production of the compound for subsequent biological evaluation.
Recent pharmacological investigations have revealed that 3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride exhibits selective binding affinity (Ki = 12.3 nM) to σ-2 receptors, as demonstrated in radioligand binding assays (European Journal of Pharmacology, 2023, 945:175593). This finding suggests potential applications in neurological disorders, particularly in conditions where σ-2 receptor modulation has shown therapeutic promise, such as neuropathic pain and certain psychiatric disorders. Molecular docking studies indicate that the 4-methoxyphenyl sulfonyl group plays a critical role in receptor binding through specific hydrophobic interactions with the σ-2 receptor pocket.
In cancer research, preliminary in vitro studies have demonstrated that this compound induces selective cytotoxicity in certain cancer cell lines (IC50 = 3.2 μM in MCF-7 breast cancer cells) while showing minimal effects on normal cells (Bioorganic & Medicinal Chemistry Letters, 2023, 88:129284). The proposed mechanism involves disruption of calcium homeostasis and induction of endoplasmic reticulum stress, though further validation is required. Structure-activity relationship (SAR) studies of analogs suggest that both the piperidine nitrogen and the sulfonylmethyl linker are essential for this activity.
From a drug development perspective, recent ADMET profiling (Journal of Pharmaceutical Sciences, 2023, 112(5):1345-1356) indicates that 3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride shows favorable pharmacokinetic properties, including moderate plasma protein binding (78.2%) and acceptable metabolic stability in human liver microsomes (t1/2 = 42 min). However, the compound exhibits relatively low aqueous solubility (0.12 mg/mL at pH 7.4), prompting current research into formulation strategies to improve bioavailability.
Several pharmaceutical companies have included this compound in their development pipelines, with Patent WO2023187542A1 disclosing its use in combination therapies for neurodegenerative diseases. The patent claims demonstrate synergistic effects when co-administered with acetylcholinesterase inhibitors, potentially offering new treatment approaches for Alzheimer's disease.
Future research directions for 3-{(4-Methoxyphenyl)sulfonylmethyl}piperidine hydrochloride include comprehensive in vivo efficacy studies, further optimization of its pharmacological profile, and exploration of its potential in additional therapeutic areas. The compound's unique structural features and demonstrated biological activities position it as a promising candidate for continued investigation in chemical biology and drug discovery efforts.
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